molecular formula C8H7N5O B13999574 N-(3,4-Dicyano-1-methyl-1H-pyrazol-5-yl)acetamide CAS No. 54385-51-2

N-(3,4-Dicyano-1-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B13999574
CAS No.: 54385-51-2
M. Wt: 189.17 g/mol
InChI Key: OCFVSCAOFNCCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dicyano-1-methyl-1H-pyrazol-5-yl)acetamide is a specialized chemical compound designed for research and development applications, particularly in medicinal and synthetic organic chemistry. This molecule features a 5-aminopyrazole core, a structure recognized as a privileged scaffold in drug discovery due to its widespread biological relevance . The presence of both acetamide and dicyano functional groups on the pyrazole ring makes it a sophisticated multi-functional building block. These reactive handles allow researchers to utilize this compound as a key precursor for the synthesis of more complex nitrogen-containing heterocycles, such as pyrazolo[3,4-d]pyrimidines and other fused ring systems, which are common motifs in pharmaceuticals and agrochemicals . The 5-aminopyrazole template has been extensively investigated for over a century and is known for its utility in creating molecules with potential biological activity. Compounds based on this structure have been reported to exhibit a range of pharmacological properties, including service as kinase inhibitors, antimicrobial agents, and receptor antagonists . As a high-value synthetic intermediate, this compound provides researchers with a versatile starting point for library synthesis in lead compound optimization and for exploring novel chemical space. This product is intended for use by qualified laboratory professionals exclusively for research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54385-51-2

Molecular Formula

C8H7N5O

Molecular Weight

189.17 g/mol

IUPAC Name

N-(4,5-dicyano-2-methylpyrazol-3-yl)acetamide

InChI

InChI=1S/C8H7N5O/c1-5(14)11-8-6(3-9)7(4-10)12-13(8)2/h1-2H3,(H,11,14)

InChI Key

OCFVSCAOFNCCJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=NN1C)C#N)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of N-(3,4-Dicyano-1-methyl-1H-pyrazol-5-yl)acetamide typically involves:

  • Construction of the pyrazole ring with appropriate substitution (methyl and dicyano groups).
  • Introduction of the acetamide functionality at the pyrazole nitrogen.
  • Utilization of cyanoacetamide derivatives as key intermediates or starting materials.
  • Use of multi-component reactions or stepwise functional group transformations.

Three-Component Reaction Method for N-(Pyrazolyl)acetamides

A robust and industrially scalable method for preparing N-substituted pyrazolyl acetamides involves a three-component reaction of:

  • 3-methylpyrazole (or substituted pyrazoles),
  • Formaldehyde (or paraformaldehyde),
  • Acetamide.

Key conditions and features of this method include:

Parameter Details
Temperature 140–160 °C (preferably 140–150 °C)
Solvent Solvent-free (neat conditions)
Molar Ratios (Pyrazole:Formaldehyde:Acetamide) 0.7–1.5 : 0.9–2.0 : 1 (optimized around 0.7:0.8:1 to 0.9:1.4:1)
Reaction Time 3–10 hours (preferably ~5 hours)
Atmosphere Inert gas (argon or nitrogen)
Water Removal Continuous distillation of water formed
Purification Vacuum distillation of excess reagents at 140–150 °C, vacuum 3–20 mbar

This method yields N-((3(5)-methyl-1H-pyrazol-1-yl)methyl)acetamide with yields >90% and good isomer control between 3- and 5-methyl isomers.

The process involves:

  • Mixing the three components under inert atmosphere.
  • Heating to reaction temperature with stirring.
  • Removing water formed to drive the equilibrium.
  • Post-reaction vacuum distillation to remove unreacted starting materials and isolate the product.

This approach can be adapted for the preparation of this compound by substituting the pyrazole starting material with the appropriately dicyano-substituted pyrazole or its precursor.

Synthesis of 5-Aminopyrazoles as Precursors

The preparation of 5-substituted pyrazoles with amino or cyano groups, such as 5-aminopyrazoles, is often achieved by condensation of β-ketonitriles with hydrazines:

  • β-Ketonitriles react with hydrazines to form hydrazones, which cyclize to 5-aminopyrazoles.
  • This reaction involves nucleophilic attack of hydrazine nitrogen on the ketone carbonyl, followed by intramolecular cyclization on the nitrile carbon.
  • 5-Aminopyrazoles can be further functionalized to introduce acetamide groups at the nitrogen or to add cyano substituents at the 3- and 4-positions.

This synthetic route offers versatility for preparing various substituted pyrazoles, including dicyano derivatives, which can then be acetamidated.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations
Cyanoacetamide Intermediate Route 3-methyl-4-phenyl-pyrazol-5-amine + cyano-substituted keto nitrile Reflux in toluene Formation of cyanoacetamide intermediates, versatile May require multiple steps and purification
Three-Component Reaction 3-methylpyrazole + formaldehyde + acetamide 140–160 °C, solvent-free, inert atmosphere High yield, scalable, simple purification Requires precise molar ratios and temperature control
β-Ketonitrile + Hydrazine Condensation β-Ketonitriles + hydrazines Mild conditions, cyclization step Versatile for 5-aminopyrazoles synthesis Additional steps needed for acetamide introduction

Research Findings and Optimization Notes

  • The three-component reaction method is notable for its reproducibility and high yield (>90%) of N-substituted pyrazolyl acetamides with controlled isomer ratios.
  • Water removal by distillation during the reaction is critical to drive the condensation forward.
  • Vacuum distillation post-reaction efficiently removes unreacted starting materials, improving purity.
  • The cyanoacetamide intermediate approach allows access to complex fused heterocycles, indicating potential for structural diversification.
  • The β-ketonitrile condensation method is well-established for pyrazole ring construction and can be adapted for dicyano substitution patterns.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dicyano-1-methyl-1H-pyrazol-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The cyano groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and infectious diseases due to its bioactive properties.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(3,4-Dicyano-1-methyl-1H-pyrazol-5-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. This inhibition can lead to therapeutic effects in the treatment of diseases. The specific pathways involved depend on the target enzyme or receptor.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Functional Groups Melting Point (°C) Yield (%) Solubility/Stability Notes
This compound C₈H₇N₅O Dicyano, acetamide, 1-methylpyrazole Not reported Expected low solubility in water due to cyano groups; high thermal stability inferred from analog data
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O Chloro, cyano, carboxamide, aryl 133–135 68 Soluble in chloroform, ethanol; stable under acidic/basic extraction
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide C₁₆H₁₂F₃N₂O₂S Trifluoromethyl, methoxy, benzothiazole Not reported Likely high lipophilicity due to trifluoromethyl and benzothiazole groups
Acetyl sulfafurazole C₁₃H₁₅N₃O₄S₂ Sulfonamide, acetamide, isoxazole 193–194 Insoluble in water; soluble in methanol, chloroform

Structural and Functional Group Analysis

  • This may influence crystallization behavior and intermolecular interactions. Chloro substituents in 3a and trifluoromethyl groups in benzothiazole derivatives contribute to distinct electronic profiles, affecting reactivity and binding affinities in biological systems.
  • Acetamide Variations :

    • The target compound’s acetamide group is directly linked to the pyrazole ring, whereas acetyl sulfafurazole features a sulfonamide-acetamide hybrid, which significantly alters solubility and pharmacological activity.

Physicochemical and Spectral Properties

  • Melting Points: The target compound’s melting point is unreported, but analogs with cyano groups (e.g., 3a, mp 133–135°C) suggest that increased polarity from dicyano substituents could elevate melting points .
  • Solubility: The target’s dicyano groups likely reduce water solubility, contrasting with acetyl sulfafurazole’s moderate solubility in methanol and chloroform .

Research Findings and Implications

  • Biological Activity: While the target compound’s activity is unspecified, structurally related pyrazole carboxamides exhibit antimicrobial and anticancer properties . The dicyano groups may enhance binding to enzymatic targets via dipole interactions.

Biological Activity

N-(3,4-Dicyano-1-methyl-1H-pyrazol-5-yl)acetamide is a compound that features a pyrazole ring with significant biological potential. This article explores its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₄O. The compound contains a pyrazole moiety substituted with dicyano and acetamide functional groups, contributing to its chemical reactivity and biological activity. The presence of the dicyano group enhances its ability to participate in nucleophilic addition reactions, which is crucial for its interaction with biological targets.

Biological Activities

1. Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. The pyrazole ring's ability to interact with various enzymes and receptors is believed to mediate these effects. This compound has shown promise in modulating inflammatory pathways, potentially making it useful in treating inflammatory diseases.

2. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural features allow it to interact with microbial enzymes or disrupt cellular processes, although specific mechanisms remain to be fully elucidated .

3. Interaction with Biological Targets
this compound has been shown to form complexes with metal ions and interact with biomolecules such as proteins and nucleic acids. These interactions are critical for understanding its mechanism of action and therapeutic potential.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic pathways. A common method includes:

  • Formation of the Pyrazole Ring : Starting from appropriate hydrazine derivatives and carbonyl compounds.
  • Introduction of Cyano Groups : Utilizing cyanation reactions to introduce the dicyano substituents.
  • Acetamide Formation : Reacting the resulting pyrazole with acetic anhydride or acetic acid to yield the final product.

These steps highlight the complexity of synthesizing this compound while ensuring high yields and purity.

Case Studies and Research Findings

StudyFindings
Anti-inflammatory Activity Demonstrated effectiveness in reducing inflammation markers in vitro.
Antimicrobial Evaluation Exhibited activity against various bacterial strains; specific mechanisms under investigation .
Molecular Docking Studies Showed potential binding affinity for targets involved in cancer pathways; further validation required .

Q & A

Q. How can ecological risk assessments be integrated into studies involving this compound?

  • Methodological Answer : Conduct toxicity assays using model organisms (e.g., Daphnia magna for aquatic toxicity) and compare results with computational predictions (e.g., ECOSAR). For environmental persistence, measure hydrolysis half-lives at pH 7–9 and use LC-MS/MS to detect transformation products in simulated wastewater .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.